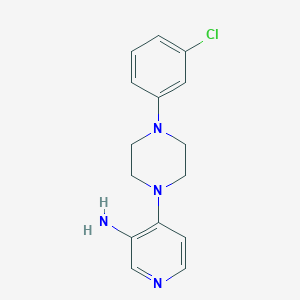
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)- is a chemical compound that has been widely used in scientific research for its unique properties. It is a heterocyclic compound that contains a six-membered ring with two nitrogen atoms. Piperazine derivatives have been studied for their potential as antipsychotic, anticonvulsant, and antidepressant agents.
Wirkmechanismus
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)- exerts its effects by binding to specific receptors in the brain and other tissues. It has been shown to bind to dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition. Piperazine derivatives have also been shown to inhibit the activity of enzymes involved in the metabolism of neurotransmitters, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).
Biochemische Und Physiologische Effekte
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can improve mood and cognitive function. Piperazine derivatives have also been shown to have anticonvulsant and neuroprotective effects, which may be useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)- has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for research. It is also stable under a wide range of conditions, which makes it easy to handle and store. However, piperazine derivatives can have complex pharmacological properties, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)-. One area of interest is the development of new derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential of piperazine derivatives as anticancer agents. Additionally, the use of piperazine derivatives in the treatment of neurological disorders, such as epilepsy and Parkinson's disease, is an area of active research.
Conclusion
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)- is a chemical compound that has been widely used in scientific research for its unique properties. It has been studied for its potential as an antipsychotic, anticonvulsant, and antidepressant agent. Piperazine derivatives have also been studied for their potential as anticancer agents. Although piperazine derivatives can have complex pharmacological properties, they offer several advantages for lab experiments, including availability and stability. Future research on piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)- is likely to focus on the development of new derivatives with improved pharmacological properties and the investigation of their potential in the treatment of neurological disorders and cancer.
Synthesemethoden
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)- can be synthesized using several methods. One of the most common methods is the reaction of 3-amino-4-pyridinecarboxylic acid with 3-chlorobenzoyl chloride in the presence of a base, such as triethylamine. The resulting product is then treated with piperazine in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to yield piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)-.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)- has been widely used in scientific research for its potential as a therapeutic agent. It has been studied for its antipsychotic, anticonvulsant, and antidepressant properties. Piperazine derivatives have also been studied for their potential as anticancer agents.
Eigenschaften
CAS-Nummer |
16019-53-7 |
|---|---|
Produktname |
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)- |
Molekularformel |
C15H17ClN4 |
Molekulargewicht |
288.77 g/mol |
IUPAC-Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C15H17ClN4/c16-12-2-1-3-13(10-12)19-6-8-20(9-7-19)15-4-5-18-11-14(15)17/h1-5,10-11H,6-9,17H2 |
InChI-Schlüssel |
CFWROSPUGSKJSY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(C=NC=C3)N |
Kanonische SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(C=NC=C3)N |
Andere CAS-Nummern |
16019-53-7 |
Synonyme |
1-(3-Amino-4-pyridyl)-4-(m-chlorophenyl)piperazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



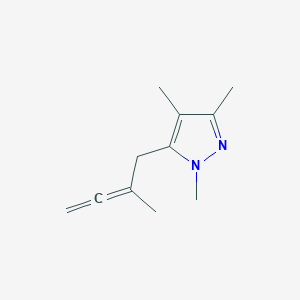
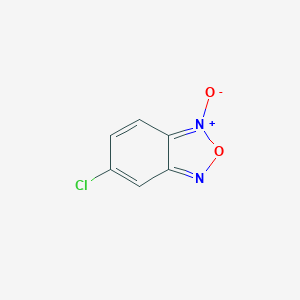
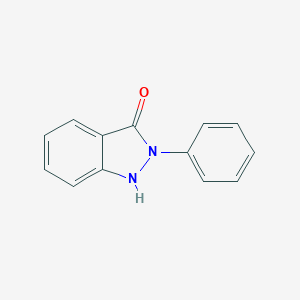
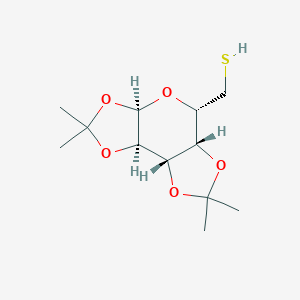
![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B93102.png)

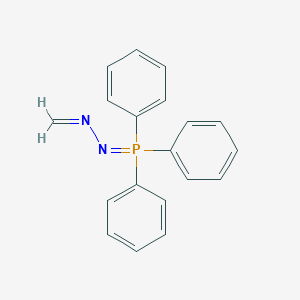
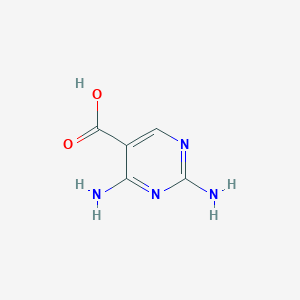
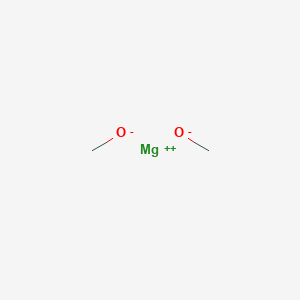
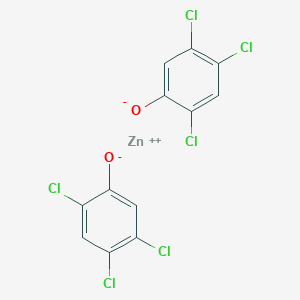
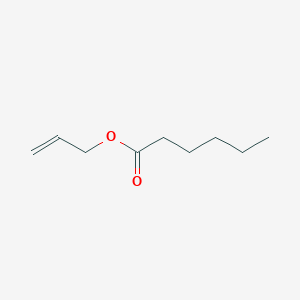
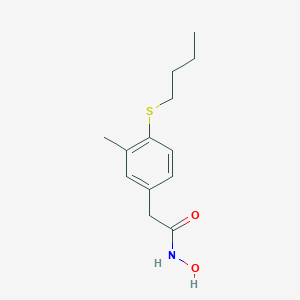
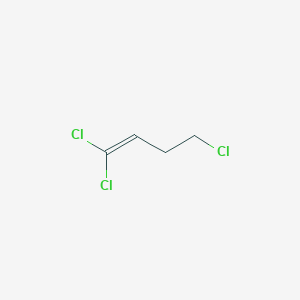
![1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B93122.png)